molecular formula C22H25NO7S B2414354 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide CAS No. 863021-02-7

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2414354
CAS No.: 863021-02-7
M. Wt: 447.5
InChI Key: KMCXRNOQWULTHL-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H25NO7S and its molecular weight is 447.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO7S/c1-5-30-18-8-6-16(7-9-18)23(17-10-11-31(25,26)14-17)22(24)15-12-19(27-2)21(29-4)20(13-15)28-3/h6-13,17H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCXRNOQWULTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N2O5SC_{20}H_{25}N_{2}O_{5}S. Its unique structure incorporates a thiophene ring with a sulfone group and multiple methoxy substituents that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. The inhibition of TS leads to apoptosis in cancer cells and has been linked to the anticancer activity of several derivatives .

Anticancer Activity

Recent studies have indicated that derivatives of the thiophene-based compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • MCF-7 (Breast Cancer) : IC50 values reported around 1.1 μM.
  • HCT-116 (Colon Cancer) : IC50 values around 2.6 μM.
  • HepG2 (Liver Cancer) : IC50 values around 1.4 μM.

These results suggest that the compound may be more effective than standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial potential against pathogens like Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicates that modifications in the substituents can enhance antimicrobial efficacy .

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

  • Positioning of Substituents : Ortho-substituted compounds generally show better activity compared to meta or para substitutions.
  • Number of Substituents : Increased substitution tends to decrease biological activity.

For instance, the incorporation of a sulfone group was found to reduce cytotoxicity compared to other derivatives lacking this feature .

Synthesis and Evaluation

A study synthesized various derivatives of the compound and evaluated their biological activities. Notably:

  • Compounds with additional methoxy groups showed enhanced anticancer activity.
  • Molecular docking studies supported these findings by indicating favorable interactions with target enzymes .

Data Summary

Compound NameTarget ActivityIC50 (μM)Reference
This compoundAnticancer (MCF-7)1.1
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)Antimicrobial (E. coli)-

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